2-Cyclopropyl-2-oxoacetaldehyde

Description

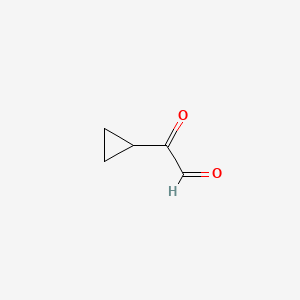

Structure

3D Structure

Properties

IUPAC Name |

2-cyclopropyl-2-oxoacetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O2/c6-3-5(7)4-1-2-4/h3-4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHGZFKPNFFEOIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00204703 | |

| Record name | Cyclopropaneglyoxylaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00204703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5617-85-6 | |

| Record name | Cyclopropaneglyoxylaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005617856 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopropaneglyoxylaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00204703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Optimization for 2 Cyclopropyl 2 Oxoacetaldehyde

Established Synthetic Pathways for 2-Cyclopropyl-2-oxoacetaldehyde

Several classical and modern synthetic methods have been successfully employed to produce this compound. These routes typically start from readily available cyclopropyl (B3062369) derivatives and utilize a range of oxidative transformations.

Ozonolysis Protocols of Cyclopropyl Methyl Ketone and Reductive Workup Strategies

One established method for the synthesis of this compound involves the ozonolysis of cyclopropyl methyl ketone. This process begins with the reaction of the ketone with ozone at low temperatures, typically -78°C, in a solvent like dichloromethane. This step cleaves the carbon-carbon double bond of the enol form of the ketone, leading to an ozonide intermediate. Subsequent reductive workup of this intermediate yields the desired α-ketoaldehyde. Careful control of the reaction time is crucial to prevent over-oxidation. Despite its utility, this method can suffer from challenges related to over-oxidation and may result in moderate yields, with one report indicating a yield of approximately 37% of a mixture containing the desired product and its monohydrate form. Due to the inherent instability of the product, immediate use in subsequent reactions is often recommended.

Table 1: Ozonolysis of Cyclopropyl Methyl Ketone

| Starting Material | Key Reagents | Solvent | Temperature | Reported Yield | Reference |

| Cyclopropyl methyl ketone | 1. Ozone (O₃) 2. Reductive workup agent | Dichloromethane | -78°C | ~37% |

Riley Oxidation Approaches for 1-Cyclopropylethan-1-one Derivatives

The Riley oxidation offers another pathway to this compound, starting from 1-cyclopropylethan-1-one (cyclopropyl methyl ketone). This reaction typically employs selenium dioxide (SeO₂) as the oxidizing agent. The mechanism involves the oxidation of the α-methyl group of the ketone to an aldehyde. While the Riley oxidation is a well-known method for the synthesis of α-dicarbonyl compounds, specific details and yields for its application in the synthesis of this compound from 1-cyclopropylethan-1-one require further investigation from specific research literature.

Oxidative Syntheses from Cyclopropylcarbinol using Pyridinium Chlorochromate (PCC)

A common and effective method for the preparation of this compound is the oxidation of cyclopropylcarbinol. Pyridinium chlorochromate (PCC) is a widely used reagent for this transformation. numberanalytics.comwikipedia.orgchemistrysteps.com PCC is known for its ability to oxidize primary alcohols to aldehydes with high efficiency and selectivity, minimizing the over-oxidation to carboxylic acids that can occur with stronger oxidizing agents. wikipedia.orgchemistrysteps.com The reaction is typically carried out in an inert solvent, such as dichloromethane, at room temperature. numberanalytics.comorganic-chemistry.org The mildly acidic nature of PCC can be buffered with reagents like sodium acetate (B1210297) to protect acid-sensitive functional groups. organic-chemistry.orgorganic-chemistry.org

Table 2: PCC Oxidation of Cyclopropylcarbinol

| Starting Material | Oxidizing Agent | Solvent | Key Features | Reference |

| Cyclopropylcarbinol | Pyridinium Chlorochromate (PCC) | Dichloromethane | Mild and selective oxidation of primary alcohol to aldehyde. | numberanalytics.comwikipedia.orgchemistrysteps.com |

Oxidative Transformations of Cyclopropylmethyl Bromide Precursors

Cyclopropylmethyl bromide can also serve as a precursor for the synthesis of this compound. This synthetic route involves the conversion of the bromide to an intermediate that can then be oxidized to the target aldehyde. One potential strategy involves the formation of an organometallic reagent from cyclopropylmethyl bromide, followed by reaction with a suitable electrophile and subsequent oxidation. Another approach could involve nucleophilic substitution of the bromide with a protected aldehyde equivalent, followed by deprotection and oxidation. Specific protocols and yields for this transformation require detailed examination of relevant synthetic literature. iaea.orglookchem.com

Advanced Considerations in this compound Synthesis

Beyond the establishment of viable synthetic routes, contemporary organic synthesis places a strong emphasis on aspects of efficiency, selectivity, and the generation of stereochemically pure compounds.

Stereochemical Control and Enantioselective Methodologies

The synthesis of enantiomerically pure or enriched this compound is a significant challenge due to the prochiral nature of the molecule. Achieving stereochemical control would require the use of chiral reagents or catalysts. While the existing literature primarily focuses on the racemic synthesis of this compound, the principles of asymmetric synthesis could be applied. For instance, the development of a catalytic, enantioselective oxidation of a suitable prochiral precursor could provide access to chiral this compound. Such methodologies are crucial for the synthesis of chiral drugs and other biologically active molecules. Further research in this area is needed to develop efficient and practical enantioselective routes.

Challenges in Yield Optimization and Side Reaction Mitigation

The efficient synthesis of this compound is often hampered by challenges in maximizing yield and minimizing the formation of unwanted side products. A primary obstacle is the inherent instability of the target molecule, which can readily undergo hydration, polymerization, or degradation under various reaction conditions.

One common synthetic route involves the oxidation of a suitable precursor, such as cyclopropyl methyl ketone. However, controlling the oxidation to selectively form the desired α-ketoaldehyde without over-oxidation to the corresponding carboxylic acid or cleavage of the cyclopropyl ring is a significant challenge. The choice of oxidizing agent and reaction conditions is critical in this regard. For instance, harsh oxidizing agents can lead to the degradation of the cyclopropane (B1198618) ring, a common issue in reactions involving this strained carbocyclic system.

Another significant challenge is the propensity of this compound to form a stable hydrate (B1144303) in the presence of water. This hydration reduces the effective concentration of the aldehyde, potentially slowing down the reaction rate and complicating purification processes. The removal of water from the reaction mixture or the use of anhydrous conditions can help to mitigate this issue, but may introduce other complexities in terms of solvent selection and handling.

Side reactions, such as aldol (B89426) condensation or other self-condensation reactions, can also reduce the yield of the desired product. These reactions are often catalyzed by acidic or basic conditions, which may be present during the synthesis or work-up. Careful control of pH and temperature is therefore essential to suppress these unwanted pathways.

To address these challenges, various optimization strategies have been explored. These include the use of milder and more selective oxidizing agents, the optimization of reaction temperature and time, and the careful selection of solvents and catalysts. The table below summarizes some of the key challenges and potential mitigation strategies in the synthesis of this compound.

| Challenge | Potential Mitigation Strategies |

| Product Instability | - Use of mild reaction conditions- In situ use or immediate purification- Low-temperature storage |

| Hydrate Formation | - Use of anhydrous solvents- Addition of dehydrating agents |

| Over-oxidation | - Use of selective oxidizing agents (e.g., selenium dioxide)- Careful control of stoichiometry and reaction time |

| Side Reactions (e.g., Aldol) | - Strict pH control- Optimization of reaction temperature and concentration |

| Cyclopropyl Ring Opening | - Avoidance of harsh acidic or basic conditions- Use of catalysts that are compatible with strained rings |

Exploration of Enzymatic and Photochemical Synthesis Routes

In the quest for more efficient and sustainable synthetic methods, enzymatic and photochemical routes for the production of this compound and related α-ketoaldehydes are being actively investigated. These approaches offer the potential for high selectivity, mild reaction conditions, and reduced environmental impact compared to traditional chemical methods.

Enzymatic Synthesis:

The use of enzymes, or biocatalysts, for the synthesis of aldehydes has gained significant attention. nih.gov Enzymes such as alcohol oxidases and dehydrogenases can catalyze the selective oxidation of primary alcohols to aldehydes with high specificity, often avoiding the over-oxidation to carboxylic acids. nih.gov For the synthesis of this compound, a potential enzymatic route could involve the oxidation of a suitable precursor alcohol.

Furthermore, enzymes like pyruvate (B1213749) decarboxylase and α-ketoisovalerate decarboxylase are known to catalyze the non-oxidative decarboxylation of α-keto acids to produce aldehydes. nih.gov This suggests a possible biosynthetic pathway starting from a corresponding α-keto acid precursor. While the direct enzymatic synthesis of this compound has not been extensively reported, the broader success in enzymatic aldehyde synthesis provides a strong foundation for future research in this area. nih.govnih.gov The development of engineered enzymes with tailored substrate specificity could pave the way for a highly efficient and stereoselective synthesis of this valuable compound.

Photochemical Synthesis:

Photochemical reactions, which are initiated by light, offer another promising avenue for the synthesis of complex molecules like this compound. numberanalytics.com Photochemical rearrangements of cyclopropyl ketones are known to yield various products, and under specific conditions, could potentially lead to the formation of the desired α-ketoaldehyde. The energy provided by light can enable unique transformations that are not easily achievable through thermal reactions.

Recent research has demonstrated the visible-light-induced synthesis of 1,4-dicarbonyl compounds, highlighting the potential of photochemical methods in constructing dicarbonyl functionalities. acs.orgacs.orgresearchgate.net These methods often involve the generation of radical intermediates under mild, metal-free conditions. acs.orgacs.org While a direct photochemical synthesis of this compound has yet to be specifically detailed, the principles established in the photochemical synthesis of other dicarbonyl compounds suggest that this is a viable area for exploration. The key would be to design a suitable cyclopropyl-containing precursor that, upon photoexcitation, undergoes a predictable rearrangement or fragmentation to yield the target molecule.

The table below provides a conceptual overview of potential enzymatic and photochemical routes.

| Synthetic Approach | Potential Precursor | Key Transformation | Potential Advantages |

| Enzymatic | 2-Cyclopropyl-2-hydroxyacetaldehyde | Selective Oxidation | High selectivity, mild conditions, reduced byproducts |

| Enzymatic | 3-Cyclopropyl-2-oxopropanoic acid | Decarboxylation | Green chemistry, potential for stereocontrol |

| Photochemical | Substituted Cyclopropyl Ketone | Photochemical Rearrangement | Novel reactivity, access to strained systems |

| Photochemical | Aryl-cyclopropyl precursor | Radical-mediated C-C bond formation | Mild conditions, potential for new bond formations |

Industrial Scale-Up Production Strategies

The transition from laboratory-scale synthesis to industrial-scale production of fine chemicals like this compound presents a unique set of challenges and requires careful consideration of process safety, efficiency, and cost-effectiveness. researchgate.net Fine chemicals are typically produced in smaller volumes than bulk chemicals, often in multi-purpose batch reactors. mdpi.com

A key consideration for the industrial production of this compound is the management of the inherent instability of the compound. This necessitates strategies such as in-situ consumption in a subsequent reaction step or the development of robust purification and storage protocols that minimize degradation. The choice of equipment, particularly reactors and distillation units, must be suitable for handling potentially sensitive materials and for precise control of reaction parameters like temperature and pressure. robinsonbrothers.uk

The economic viability of an industrial process is heavily dependent on the cost of raw materials, the efficiency of the synthetic route (yield and throughput), and the costs associated with waste disposal and energy consumption. Therefore, route scouting and process optimization are critical early-stage activities in industrial scale-up. For a molecule like this compound, this would involve evaluating different synthetic pathways, not only for their chemical feasibility but also for their scalability and economic potential.

The fine chemical industry often relies on specialized manufacturers with expertise in handling challenging chemistries and operating versatile production facilities. robinsonbrothers.uklanxess.comborregaard.com For a compound like this compound, a toll manufacturing arrangement with a company experienced in oxidations, handling of sensitive reagents, and purification of reactive intermediates could be a viable strategy.

The following table outlines key considerations for the industrial scale-up of this compound production.

| Aspect | Key Considerations |

| Process Safety | - Hazard assessment of reagents and intermediates- Control of exothermic reactions- Safe handling and storage of unstable product |

| Process Efficiency | - Optimization of reaction parameters (temperature, pressure, catalyst loading)- Minimization of reaction time and number of unit operations- Efficient product isolation and purification |

| Economic Viability | - Cost and availability of starting materials- Overall process yield and throughput- Energy consumption and waste management costs |

| Equipment & Infrastructure | - Selection of appropriate reactor materials and design- Availability of specialized purification equipment (e.g., high-vacuum distillation)- Compliance with regulatory and environmental standards |

| Supply Chain | - Sourcing of raw materials- Logistics for product distribution and storage |

Reactivity Profiles and Mechanistic Investigations of 2 Cyclopropyl 2 Oxoacetaldehyde

Fundamental Chemical Transformations of 2-Cyclopropyl-2-oxoacetaldehyde

This compound is an α-ketoaldehyde characterized by the presence of a cyclopropane (B1198618) ring adjacent to a glyoxal (B1671930) functional group. This unique structure, featuring a strained three-membered ring directly bonded to two carbonyl carbons, imparts distinct reactivity to the molecule. Its chemical behavior is dominated by the electrophilicity of the aldehyde and ketone carbons, as well as the inherent strain of the cyclopropyl (B3062369) group.

Oxidative Reactions and Carboxylic Acid Formation

The aldehyde functional group in this compound is susceptible to oxidation to form the corresponding carboxylic acid, 2-cyclopropyl-2-oxoacetic acid. This transformation can be achieved using various oxidizing agents. Strong oxidants like potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃) are effective for this purpose. However, careful control of reaction conditions is necessary to prevent over-oxidation, which can lead to the opening of the cyclopropane ring. Photocatalytic oxidation methods that utilize molecular oxygen as the terminal oxidant are being explored as a more environmentally friendly alternative to traditional stoichiometric reagents.

The synthesis of this compound itself can be challenging due to its propensity for oxidation. A common synthetic route involves the ozonolysis of cyclopropyl methyl ketone. This reaction must be conducted at low temperatures, typically -78°C, to minimize side reactions, including over-oxidation to the carboxylic acid.

Reductive Pathways to Corresponding Alcohols

The carbonyl groups of this compound can be reduced to the corresponding alcohols. The use of reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can yield cyclopropyl-substituted diols. The specific product obtained depends on the reaction conditions and the reducing agent employed. The aldehyde is generally more reactive towards reduction than the ketone.

| Reaction Type | Reagent | Product |

| Oxidation | KMnO₄ or CrO₃ | 2-Cyclopropyl-2-oxoacetic acid |

| Reduction | NaBH₄ or LiAlH₄ | Cyclopropyl-substituted diols |

Nucleophilic Addition and Substitution Reactions

The electron-deficient carbonyl carbons of this compound are prime targets for nucleophilic attack. youtube.com Nucleophiles, which are electron-rich species, readily add to the aldehyde and ketone groups. youtube.com The aldehyde is generally more susceptible to nucleophilic attack than the ketone due to lesser steric hindrance and greater polarization. youtube.com

These reactions typically proceed through a mechanism where the nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. youtube.com This intermediate can then be protonated to yield the final addition product. youtube.com Common nucleophiles include cyanide ions, ammonia, and hydroxide (B78521) ions. youtube.com The addition of a nucleophile to the aldehyde or ketone can lead to a variety of products, including cyanohydrins, imines, and hydrates. youtube.com The cyclopropyl group's conformational rigidity can influence the stereochemical outcome of these reactions.

Cascade and Multi-Component Reactions Involving this compound

The high reactivity of this compound makes it a valuable building block in cascade and multi-component reactions, where multiple chemical transformations occur in a single synthetic operation. These reactions are highly efficient for the construction of complex molecular architectures.

Role as an Intermediate in Heterocyclic Compound Synthesis

α-Ketoaldehydes are well-established precursors for the synthesis of a wide array of heterocyclic compounds. this compound serves as a key intermediate in the synthesis of heterocycles such as pyrroles, imidazoles, and hydantoins. For instance, it can react with amines and other nitrogen-containing nucleophiles to form various nitrogen-containing rings. researchgate.net The reaction with 2-amino-N-heterocyclic compounds, for example, can lead to the formation of fused imidazo-derivatives. sci-hub.se The unique electronic and steric properties conferred by the cyclopropyl group can influence the reaction pathways and the stability of the resulting heterocyclic systems.

Contributions to Complex Organic Molecule Construction

The reactivity of this compound extends to its use in the synthesis of more complex organic molecules. Its ability to participate in cycloaddition reactions and act as a 1,3-dipole equivalent makes it a versatile tool for constructing intricate molecular frameworks. nih.gov The strained cyclopropane ring can undergo ring-opening reactions under certain conditions, providing a pathway to linear or larger cyclic structures. This reactivity is particularly useful in the synthesis of natural products and other biologically active molecules. The Corey-Chaykovsky cyclopropanation of related chalcones highlights the utility of cyclopropyl ketones as building blocks for diverse and complex molecules. nih.gov

| Reaction Type | Reactant(s) | Product Type |

| Heterocyclic Synthesis | Amines, Nitrogen-containing nucleophiles | Pyrroles, Imidazoles, Hydantoins, Fused Imidazo-derivatives |

| Complex Molecule Synthesis | Dienes, Dipolarophiles | Complex cyclic and acyclic structures |

Mechanistic Insights into this compound Reactivity

The chemical behavior of this compound is a direct consequence of the interplay between its cyclopropyl and α-ketoaldehyde functionalities. Understanding the mechanistic underpinnings of its reactions requires a close examination of conformational effects, the nature of covalent interactions, and the specific pathways of its transformations.

Influence of Cyclopropyl Group Conformational Rigidity on Reactivity

The conformational preference of the cyclopropyl group relative to the adjacent carbonyl moiety plays a pivotal role in dictating the reactivity of this compound. Theoretical and experimental studies on analogous cyclopropyl ketones, such as cyclopropyl methyl ketone, have consistently shown a strong preference for the s-cis conformation, where the cyclopropyl group and the carbonyl oxygen are on the same side of the C-C single bond. uwlax.edunih.gov This preference is not arbitrary; it arises from the stabilizing conjugative overlap between the Walsh orbitals of the cyclopropane ring and the π-system of the carbonyl group.

This conformational rigidity has significant implications for the molecule's reactivity. The fixed spatial arrangement influences the steric accessibility of the electrophilic carbonyl carbons, potentially guiding the trajectory of incoming nucleophiles. academie-sciences.fr Furthermore, the electronic communication between the cyclopropyl ring and the dicarbonyl unit in this preferred conformation can modulate the electron density at the reactive centers, thereby influencing the rates and pathways of chemical reactions. nih.gov

Table 1: Conformational Analysis of Cyclopropyl Ketone Analogs

| Compound | Most Stable Conformer | Method of Determination | Reference |

| Cyclopropyl methyl ketone | s-cis | Ab initio calculations | uwlax.edu |

| Cyclopropyl methyl ketone | s-cis | Experimental (Electron Diffraction) | uwlax.edu |

This table is generated based on data from studies on cyclopropyl methyl ketone, a close structural analog of this compound, highlighting the established conformational preference.

Aldehyde Moiety Interactions and Covalent Bond Formation

The aldehyde group in this compound is a primary site for chemical reactions, readily participating in interactions that lead to the formation of new covalent bonds. As a potent electrophile, the aldehydic carbon is susceptible to attack by a wide range of nucleophiles. This reactivity is characteristic of α-ketoaldehydes, which are known to be highly reactive species. acs.org

The formation of covalent bonds at the aldehyde position is a key feature of the compound's mechanism of action in various chemical and biological contexts. Nucleophilic addition to the carbonyl carbon is a fundamental process, leading to the formation of a tetrahedral intermediate. academie-sciences.fr The stability and subsequent fate of this intermediate determine the final product of the reaction. Common transformations include reductions to form alcohols and additions of various nucleophiles to generate a diverse array of derivatives. acs.org

Reaction Pathway Elucidation for Specific Transformations

The elucidation of specific reaction pathways for this compound and related compounds reveals a rich and varied chemistry, often involving the unique reactivity of the cyclopropane ring.

One notable transformation is the ring-opening reaction . In studies of related 2-aryl-substituted cyclopropyl aldehydes, gold nanoparticle-catalyzed reactions have been shown to proceed through a radical pathway. This involves the formation of an α-cyclopropyl silyloxy radical, which then undergoes a rapid ring-opening to generate a more stable benzylic radical. This mechanistic insight highlights the potential for the cyclopropane ring in this compound to act as a latent reactive handle, capable of undergoing cleavage under specific conditions.

Another important reaction pathway involves the generation of a cyclopropyl carbene intermediate . For instance, the synthesis and subsequent reactions of methyl 2-cyclopropyl-2-diazoacetate, a derivative of the corresponding acid, have been explored. The dediazoniation of this compound, catalyzed by copper or rhodium, leads to the formation of a cyclopropyl(methoxycarbonyl)carbene. This highly reactive intermediate can then undergo various intramolecular rearrangements and cycloadditions.

Furthermore, cycloaddition reactions of related alkyl cyclopropyl ketones have been achieved using samarium(II) iodide (SmI₂) as a catalyst. These formal [3+2] cycloadditions with alkenes and alkynes provide access to complex cyclopentene (B43876) structures. The reactivity in these transformations has been linked to the conformation of the cyclopropyl ketone and the redox properties of the system. nih.gov

Table 2: Key Mechanistic Pathways and Intermediates in Reactions of Cyclopropyl Carbonyl Compounds

| Reaction Type | Key Intermediate | Catalyst/Reagent | Resulting Transformation |

| Ring-Opening | α-Cyclopropyl silyloxy radical | Au nanoparticles | Formation of linear products |

| Carbene Chemistry | Cyclopropyl carbene | Cu or Rh catalysts | Intramolecular rearrangements, cycloadditions |

| Cycloaddition | Radical anion | SmI₂ | [3+2] Cycloaddition to form cyclopentenes |

This table summarizes key mechanistic pathways observed in reactions of cyclopropyl carbonyl compounds, providing a framework for understanding the potential reactivity of this compound.

Applications of 2 Cyclopropyl 2 Oxoacetaldehyde in Advanced Organic Synthesis

Building Block Utility in Total Synthesis Endeavors

The compact and functionalized nature of 2-Cyclopropyl-2-oxoacetaldehyde makes it an attractive starting point for the total synthesis of complex natural products. While direct applications in completed total syntheses are not extensively documented under its specific name, its structural motifs are found in numerous complex molecules, and its use as a precursor is logically inferred from established synthetic strategies. The cyclopropyl (B3062369) group, in particular, is a key feature in a variety of bioactive natural products, including terpenoids, alkaloids, and polyketides. psu.edunih.govacs.orgnih.gov

The synthesis of complex molecules often relies on the strategic use of multifunctional building blocks that allow for the efficient and controlled assembly of the target structure. mdpi.com For instance, in the total synthesis of the oxo-polyene macrolide (+)-roxaticin, various fragments are assembled to construct the extended polyol array. nih.govnih.govnih.gov While the exact precursors for roxaticin synthesis are not detailed as this compound, the strategic incorporation of small, functionalized rings is a common theme. The reactivity of the aldehyde and ketone in this compound would allow for its elaboration into key intermediates for such complex targets. The development of methods for the synthesis of cyclopropane-containing natural products highlights the importance of versatile cyclopropyl precursors. psu.edunih.govnih.gov

Precursor Role in the Design and Synthesis of Drug Candidates

The unique conformational constraints and electronic properties imparted by the cyclopropyl group make it a "privileged scaffold" in medicinal chemistry. mdpi.com Its incorporation into drug candidates can enhance potency, selectivity, and metabolic stability.

Derivatization for Pharmacologically Active Scaffolds

This compound serves as a valuable precursor for a variety of pharmacologically active scaffolds. The dual carbonyl functionality allows for a wide range of chemical modifications, leading to diverse molecular architectures. For example, the cyclopropyl ketone moiety can be diversified through chemoenzymatic strategies to produce a library of chiral cyclopropane-containing scaffolds. hyphadiscovery.com These scaffolds are found in approved drugs and can be further functionalized to generate novel structures for medicinal chemistry applications. hyphadiscovery.com

The synthesis of heterocyclic compounds, a cornerstone of medicinal chemistry, can be readily achieved from precursors like this compound. mdpi.com For instance, the reaction of cyclopropyl ketones with aryl 1,2-diamines can lead to the formation of benzimidazole (B57391) derivatives, a common motif in pharmaceuticals. researchgate.net Similarly, the reaction with hydrazines can yield pyrazole-containing scaffolds. The aldehyde functionality can be selectively transformed to introduce further diversity, for example, through reductive amination or Wittig-type reactions.

The development of novel anticancer agents often involves the synthesis and evaluation of libraries of compounds based on a common scaffold. researchgate.netacs.orgrsc.orgrsc.org For instance, a series of 2(4-alkoxyphenyl)cyclopropyl hydrazide- and triazolo-derivatives have been synthesized and evaluated for their in vitro anticancer activity. google.com While not starting directly from this compound, the synthesis of these compounds highlights the utility of the cyclopropylphenyl backbone in designing potential anticancer agents.

Synthesis of Therapeutic Agents and Intermediates

The direct use of this compound and its close derivatives in the synthesis of therapeutic agents and their intermediates is an area of active research. The cyclopropyl moiety is present in a number of FDA-approved drugs for treating a range of conditions, including COVID-19, asthma, and hepatitis C. psu.edu

A significant application lies in the synthesis of antiviral nucleoside analogues. nih.govacs.orgunc.edunih.govnih.govacs.org The synthesis of novel cyclopropyl nucleosides as potential antiviral agents often involves the condensation of a modified cyclopropyl intermediate with a nucleobase. nih.govnih.gov For example, phenyl-branched cyclopropyl nucleosides have been designed and synthesized, showing the versatility of the cyclopropane (B1198618) scaffold in creating nucleoside mimics. nih.gov The aldehyde functionality of this compound could be readily converted to the necessary hydroxymethyl group for such syntheses.

Furthermore, the development of inhibitors for viral proteases represents a key strategy in antiviral drug discovery. Recently, cyclopropane-based inhibitors of coronavirus 3C-like proteases have been designed and synthesized, demonstrating high potency. nih.gov The synthesis of these inhibitors involved the use of cyclopropyl alcohol inputs, which can be conceptually derived from the reduction of a cyclopropyl ketone, a close relative of this compound. nih.gov

Stereoselective Synthesis with this compound

The rigid nature of the cyclopropane ring provides a powerful tool for controlling stereochemistry in organic reactions. This has been effectively utilized in various asymmetric transformations.

Enantioselective Reaction Control in Cycloaddition Processes

The presence of the cyclopropyl group in this compound offers significant advantages in controlling the stereochemical outcome of cycloaddition reactions. The fixed conformation of the cyclopropyl ring can effectively shield one face of the molecule, directing the approach of incoming reagents to the opposite face.

A notable example is the enantioselective photocatalytic [3+2] cycloaddition of aryl cyclopropyl ketones. nih.govresearchgate.netrsc.org These reactions allow for the construction of densely substituted cyclopentane (B165970) structures with high enantiocontrol, which are not readily accessible through other methods. nih.gov The mechanism often involves the formation of a ring-opened radical anion, where the stereochemistry of the cyclopropane precursor influences the final product. nih.gov While these examples utilize cyclopropyl ketones, the similar electronic environment of the ketone in this compound suggests its applicability in analogous enantioselective cycloadditions.

Furthermore, chiral Lewis acids have been employed to mediate enantioselective crossed intramolecular [2+2] photocycloaddition reactions, leading to bridged cyclobutanes with high enantioselectivity. chemistryworld.com The ability of the substrate to coordinate with the chiral catalyst is key to achieving high stereocontrol. The dicarbonyl nature of this compound would provide two potential coordination sites for a Lewis acid, potentially leading to highly organized transition states and excellent stereochemical induction. The stereoselective construction of furan/pyrrole-fused eight-membered heterocycles has also been achieved through chiral gold-catalyzed (4+4) cycloadditions of cyclopropyl ketones. nih.gov

Comparative Advantages over Linear Aldehyde Analogues

The primary advantage of this compound over its linear aldehyde analogues, such as glyoxal (B1671930), in stereoselective synthesis lies in the conformational rigidity imparted by the cyclopropyl group. researchgate.net Linear α-ketoaldehydes have multiple accessible conformations due to free rotation around the single bonds, which can lead to a mixture of products in stereoselective reactions.

In contrast, the cyclopropyl ring in this compound locks the adjacent carbonyl group into a more defined orientation. This pre-organization of the reactive site can lead to significantly higher levels of stereocontrol in reactions where the transition state geometry is crucial. acs.org For example, in substrate-controlled reactions, the predictable steric environment of the cyclopropyl group allows for more reliable facial discrimination.

The unique electronic properties of the cyclopropyl group, which has some "double-bond character," can also influence the reactivity and selectivity of the adjacent carbonyl groups. hyphadiscovery.com This can lead to different reaction outcomes or improved selectivity compared to simple alkyl or aryl α-ketoaldehydes. The conformational effect of a cyclopropyl group has been shown to be substantial, influencing the preference for axial or equatorial substitution on adjacent rings. This inherent stereochemical influence is a key advantage in the design of asymmetric transformations.

Explorations of Biological Activities and Molecular Interactions

Investigation of Bioactivity Profiles of 2-Cyclopropyl-2-oxoacetaldehyde and its Derivatives

Although specific research on the bioactivity of this compound is scarce, the broader class of cyclopropane-containing compounds has been shown to exhibit a wide range of biological effects. researchgate.netunl.pt The inclusion of a cyclopropane (B1198618) ring can significantly influence a molecule's pharmacological properties. researchgate.netnih.gov

Cytotoxic Effects and Anticancer Potential

Derivatives of cyclopropane are integral to various compounds with demonstrated cytotoxic and anticancer activities. researchgate.netnih.gov For instance, certain cyclopropyl-epothilone analogs have shown potent antiproliferative activity by interacting with microtubules. nih.gov While no direct cytotoxic data for this compound exists, the presence of the cyclopropyl (B3062369) group suggests that it or its derivatives could potentially be investigated for such properties. The α-ketoaldehyde functional group is also known for its reactivity, which could contribute to potential cytotoxic effects through interactions with cellular nucleophiles.

Table 1: Examples of Cyclopropane Derivatives with Anticancer Activity

| Compound Class | Example Compound | Mechanism of Action | Reference |

|---|---|---|---|

| Epothilones | cis-12,13-cyclopropyl-epothilone B variant | Microtubule binding affinity, antiproliferative activity | nih.gov |

| Carboxamides | 1-Phenylcyclopropane carboxamide derivatives | Inhibition of proliferation of U937 cell line | nih.gov |

| Antimalarials | Cyclopropyl carboxamides | Targeting the mitochondrial protein, cytochrome b | tcgls.com |

Antimicrobial Properties and Antibacterial Activity

The cyclopropane moiety is a feature in numerous compounds with established antimicrobial and antibacterial properties. researchgate.netnih.gov For example, derivatives of 1-[(1R,2S)-2-fluorocyclopropyl]naphthyridone have demonstrated potent activity against various bacterial strains, including multidrug-resistant tuberculosis. nih.gov The inherent reactivity of the aldehyde group in this compound could also contribute to potential antimicrobial effects, as aldehydes are known to have antimicrobial activity. mdpi.com

Table 2: Antimicrobial Activity of Representative Cyclopropane-Containing Compounds

| Compound | Target Organism | Activity | Reference |

|---|---|---|---|

| 1-[(1R,2S)-2-fluorocyclopropyl]naphthyridone derivatives | Mycobacterium tuberculosis H37Rv | MIC <0.25 µg/mL | nih.gov |

| 1-[(1R,2S)-2-fluorocyclopropyl]naphthyridone derivatives | Gram-positive strains (including MRSA and MRSE) | MICs: <0.008-32 µg/mL | nih.gov |

| Amide derivatives containing cyclopropane | Candida albicans | MIC80 = 16 μg/mL | nih.gov |

Modulation of Biological Pathways

Compounds containing a cyclopropane ring have been shown to modulate various biological pathways. unl.pt For example, certain cyclopropane derivatives act as enzyme inhibitors. The strained nature of the cyclopropane ring can lead to specific conformations that allow for potent and selective binding to enzyme active sites. unl.pt The α-ketoaldehyde structure is also known to react with amino acid residues, particularly arginine, suggesting that this compound could potentially modulate protein function and, by extension, biological pathways.

Mechanism of Action Studies

The precise mechanism of action for this compound remains unelucidated due to a lack of specific studies. However, insights can be drawn from the known chemical reactivity of its constituent functional groups.

Interaction with Molecular Targets and Biomolecules

The α-ketoaldehyde group is a highly reactive electrophile that can readily interact with nucleophilic biomolecules such as proteins and nucleic acids. nih.gov The aldehyde function, in particular, can form Schiff bases with primary amino groups found in amino acids like lysine (B10760008). The adjacent keto group enhances this reactivity. Such covalent modifications of essential biomolecules could be a primary mechanism for any observed biological activity.

Influence of Cyclopropyl Moiety on Biological Specificity

The cyclopropyl group, while generally considered to be relatively inert, significantly influences a molecule's steric and electronic properties. researchgate.net Its rigid structure can lock the molecule into a specific conformation, which can enhance its binding affinity and specificity for a particular biological target. unl.pt The orientation of the cyclopropyl ring in relation to the reactive ketoaldehyde could therefore play a crucial role in determining which biomolecules it interacts with and the resulting biological response. nih.gov

Aldehyde Group Role in Covalent Adduct Formation

The electrophilic nature of the aldehyde functional group in this compound is a key determinant of its biological interactions, primarily through the formation of covalent adducts with nucleophilic biomolecules. This reactivity is central to its potential mechanisms of action and biological effects. The presence of the adjacent ketone group further enhances the electrophilicity of the aldehyde carbon, making it a prime target for nucleophilic attack.

The primary mechanism of covalent adduct formation involves the reaction of the aldehyde group with nucleophilic residues on proteins and other macromolecules. The most common targets within proteins are the side chains of specific amino acids that possess strong nucleophilic character.

Reaction with Lysine Residues: The ε-amino group of lysine residues is a potent nucleophile that readily reacts with aldehydes to form a Schiff base, also known as an imine. This condensation reaction is typically reversible. The initial adduct can be stabilized through rearrangement or reduction. The formation of a Schiff base with a protein can significantly alter its structure and function.

Reaction with Cysteine Residues: The thiol (sulfhydryl) group of cysteine residues is another primary target for electrophilic aldehydes. The reaction of an aldehyde with a thiol group leads to the formation of a hemithioacetal. This adduct can be further oxidized or undergo other transformations, leading to a stable, covalent modification of the protein.

While specific, detailed research findings on the covalent adduct formation of this compound with biological macromolecules are not extensively documented in publicly available literature, the fundamental reactivity of the α-ketoaldehyde moiety provides a strong basis for predicting its interactions. General studies on α,β-unsaturated aldehydes and other reactive aldehydes have shown that they can covalently modify proteins, leading to altered enzyme activity, disruption of protein-protein interactions, and other functional consequences. nih.gov

The table below summarizes the potential covalent adducts formed between this compound and nucleophilic amino acids.

| Nucleophilic Amino Acid | Functional Group | Type of Adduct | Resulting Linkage |

| Lysine | ε-Amino group | Schiff base (Imine) | C=N |

| Cysteine | Thiol group | Hemithioacetal | C-S |

It is important to note that the stability of these adducts and the kinetics of their formation are influenced by several factors, including the local microenvironment within the protein, the pKa of the nucleophilic group, and the accessibility of the residue to the aldehyde. Mass spectrometry is a key analytical technique used to identify the specific sites of covalent modification on proteins by electrophilic compounds. nih.gov

Computational Chemistry and Theoretical Studies

Molecular Modeling and Docking Simulations for 2-Cyclopropyl-2-oxoacetaldehyde Derivatives

Molecular modeling and docking simulations are powerful computational tools used to predict the binding orientation and affinity of a small molecule to the active site of a target protein. For derivatives of this compound, these studies are crucial in drug discovery and design, offering insights into their potential as enzyme inhibitors.

Research into a series of 1-cyano-N-substituted-cyclopropanecarboxamide derivatives, which share the core cyclopropyl-carbonyl structure, has demonstrated their potential as inhibitors of ketol-acid reductoisomerase (KARI), an essential enzyme in the biosynthesis of branched-chain amino acids. nih.gov Molecular docking studies using AutoDock were performed to predict the binding mode of these cyclopropane (B1198618) derivatives within the active site of spinach KARI. nih.gov The results indicated that these compounds could effectively interact with key residues in the enzyme's active site, a finding that was consistent with frontier molecular orbital theory analysis. nih.gov

Similarly, cyclohexyl ketone substrate analogue inhibitors, which also contain a keto group, were modeled and docked into the active site of Pin1, a peptidyl-prolyl isomerase. nih.gov These computational models suggested that the mechanism of inhibition was unlikely to proceed through a direct nucleophilic addition, highlighting the importance of conformational effects in ligand binding. nih.gov

These studies on related cyclopropyl (B3062369) ketone derivatives suggest that this compound and its derivatives would likely bind in a manner that takes advantage of the unique steric and electronic properties of the cyclopropyl ring. The conformational rigidity imparted by the three-membered ring can influence the molecule's orientation within a binding pocket, potentially leading to specific and high-affinity interactions.

Table 1: Molecular Docking Parameters for a Cyclopropanecarboxamide Derivative (Compound 4a) with Spinach KARI

| Parameter | Value | Reference |

| Target Enzyme | Ketol-Acid Reductoisomerase (KARI) | nih.gov |

| Ligand | 1-cyano-N-(phenyl)-cyclopropanecarboxamide (4a) | nih.gov |

| Docking Software | AutoDock | nih.gov |

| Predicted Binding Mode | Interaction with active site residues | nih.gov |

| Correlation | Consistent with frontier molecular orbital theory | nih.gov |

Density Functional Theory (DFT) Analysis of Electronic Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. scienceopen.commdpi.com It is a powerful tool for predicting various molecular properties, such as orbital energies, electron density distribution, and molecular electrostatic potential, which are fundamental to understanding a molecule's reactivity and intermolecular interactions.

DFT calculations on similar systems, such as those involving cyclopentadienyl (B1206354) half-sandwich organochalcogenide complexes, have been used to determine electronic structures and HOMO-LUMO energy gaps, providing insights into their stability and reactivity. mdpi.com For this compound, DFT analysis would likely reveal a significant polarization of the C=O bonds, with the oxygen atoms bearing partial negative charges and the carbonyl carbons being electrophilic centers. The molecular electrostatic potential (MEP) map would visualize these charge distributions, indicating the regions most susceptible to nucleophilic or electrophilic attack.

Table 2: Conceptual Application of DFT to Predict Electronic Properties of this compound

| Property | Predicted Characteristic | Theoretical Basis |

| HOMO-LUMO Gap | Relatively small, indicating potential for reactivity | Conjugation between cyclopropyl ring and dicarbonyl system |

| Electron Density | High on oxygen atoms, lower on carbonyl carbons | Electronegativity difference and inductive/resonance effects |

| Molecular Electrostatic Potential | Negative potential around carbonyl oxygens | Indicates sites for electrophilic attack or hydrogen bonding |

Molecular Dynamics (MD) Simulations for Conformational Stability

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. nih.gov By simulating the system over time, MD can provide detailed information about the conformational flexibility and stability of a molecule in different environments, such as in solution. nih.gov

A study on fluid cyclopropane utilized MD simulations with an ab initio force field to accurately reproduce experimental structural and dynamical properties. nih.gov This demonstrates the power of MD in modeling systems containing cyclopropane rings. For this compound, MD simulations could be used to generate a conformational ensemble, identifying the most stable rotamers and the energy barriers between them. This information is critical for understanding how the molecule might adapt its shape to fit into a biological receptor or to participate in a chemical reaction.

Quantum Chemical Calculations for Reactivity Prediction

Quantum chemical calculations provide a fundamental understanding of chemical reactivity by modeling the behavior of electrons in molecules. scienceopen.comnih.govrsc.orgnih.gov These methods can be used to calculate reaction energies, transition state structures, and activation barriers, thereby predicting the feasibility and pathways of chemical reactions. nih.govrsc.orgnih.gov

The reactivity of this compound is governed by the presence of both an aldehyde and a ketone functional group, as well as the strained cyclopropyl ring. The aldehyde group is generally more reactive towards nucleophiles than the ketone. Quantum chemical calculations could quantify this difference in reactivity by calculating the partial charges on the carbonyl carbons and the energies of the lowest unoccupied molecular orbitals (LUMOs) associated with each group.

Furthermore, reactions involving the cyclopropyl ring, such as ring-opening reactions, can be investigated. The strain energy of the three-membered ring makes it susceptible to cleavage under certain conditions. Computational studies on the formal [3+2] cycloadditions of alkyl cyclopropyl ketones have provided mechanistic insights into such processes. acs.org For this compound, quantum chemical calculations could predict the activation energies for various potential reactions, such as nucleophilic addition to the carbonyls, enolization, and reactions involving the cyclopropyl ring, thus providing a comprehensive picture of its chemical behavior.

Analytical and Spectroscopic Characterization in Research

Advanced Spectroscopic Methods for Structural Elucidation

Spectroscopic methods are indispensable for elucidating the molecular structure of 2-cyclopropyl-2-oxoacetaldehyde by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR: In the proton NMR spectrum of this compound, the aldehydic proton (CHO) is expected to appear as a singlet in the downfield region, typically between δ 9-10 ppm. The cyclopropyl (B3062369) protons would present as a complex multiplet in the upfield region, generally between δ 0.5-1.5 ppm, due to the unique electronic environment and spin-spin coupling between the geminal and vicinal protons on the three-membered ring.

¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon of the aldehyde is the most deshielded, appearing significantly downfield (around δ 190-200 ppm). The ketone carbonyl carbon is also found in the downfield region, but typically at a slightly lower chemical shift than the aldehyde. The methine carbon of the cyclopropyl group attached to the carbonyls would appear in the range of δ 15-30 ppm, while the methylene (B1212753) carbons of the cyclopropyl ring would be found further upfield, usually between δ 5-15 ppm. rsc.org

Below is a table summarizing the predicted NMR spectral data for this compound.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aldehydic Proton (CHO) | ~9-10 (s) | ~190-200 |

| Ketone Carbonyl (C=O) | - | ~185-195 |

| Cyclopropyl Methine (CH) | ~1.0-2.0 (m) | ~15-30 |

| Cyclopropyl Methylene (CH₂) | ~0.5-1.5 (m) | ~5-15 |

| s = singlet, m = multiplet |

Mass Spectrometry (MS) Applications

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. whitman.edu For this compound (C₅H₆O₂), the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula. rsc.org

The fragmentation pattern in the mass spectrum is characteristic of the molecule's structure. Common fragmentation pathways for this compound would likely involve:

α-cleavage: Cleavage of the bond adjacent to the carbonyl groups is a common fragmentation for aldehydes and ketones. miamioh.edu This could result in the loss of the cyclopropyl group or the formyl group.

Loss of CO: The loss of a neutral carbon monoxide molecule (28 Da) is a characteristic fragmentation of carbonyl compounds. miamioh.edu

Cyclopropyl ring opening: The strained cyclopropyl ring can undergo ring-opening fragmentation, leading to various smaller charged fragments. whitman.edu

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. caltech.edu The IR spectrum of this compound would exhibit characteristic absorption bands for its key functional groups.

A strong, sharp absorption band is expected in the region of 1720-1740 cm⁻¹ corresponding to the C=O stretching vibration of the aldehyde. Another strong band, likely in a similar region around 1680-1700 cm⁻¹, would be due to the C=O stretching of the ketone conjugated with the cyclopropyl ring. The C-H stretching of the aldehyde proton typically appears as a pair of weak to medium bands around 2720 cm⁻¹ and 2820 cm⁻¹. The C-H stretching vibrations of the cyclopropyl ring would be observed around 3000-3100 cm⁻¹.

| Functional Group | Characteristic IR Absorption (cm⁻¹) |

| Aldehyde C=O Stretch | 1720-1740 |

| Ketone C=O Stretch | 1680-1700 |

| Aldehyde C-H Stretch | ~2720 and ~2820 |

| Cyclopropyl C-H Stretch | 3000-3100 |

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are essential for separating this compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a highly efficient technique for the separation, identification, and quantification of compounds. windows.net For the analysis of this compound, a reversed-phase HPLC method would typically be employed, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as a mixture of water and acetonitrile (B52724) or methanol). windows.net The retention time of the compound is a characteristic parameter under specific chromatographic conditions and can be used for its identification by comparison with a reference standard. The peak area in the chromatogram is proportional to the concentration of the compound, allowing for quantitative analysis and purity assessment.

X-ray Crystallography for Solid-State Structural Analysis of Derivatives

X-ray crystallography is a pivotal analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of molecules in a crystalline solid. In the study of derivatives of this compound, this method provides invaluable insights into their molecular geometry, conformation, and intermolecular interactions, which are crucial for understanding their chemical reactivity and physical properties. Research in this area has successfully elucidated the solid-state structures of complex molecules synthesized from precursors related to this compound.

A notable example is the structural analysis of N-(4-chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide, a compound synthesized using methyl 3-cyclopropyl-3-oxopropanoate, a derivative of the core cyclopropyl oxo-ester structure. The synthesis involved a two-step process culminating in a Dimroth reaction. nih.gov The detailed investigation of its crystal structure through single-crystal X-ray diffraction revealed critical structural features.

The compound crystallizes in the monoclinic centrosymmetric space group P2₁/n. nih.gov A significant finding from the analysis was the pronounced steric hindrance exerted by the cyclopropyl ring. This steric effect forces a substantial rotation between the 4-methoxyphenyl (B3050149) and the 1,2,3-triazole rings, with a dihedral angle of 87.77 (7)°. nih.gov The torsion angles involving the cyclopropyl group, N1—C9—C11—C13 and N1—C9—C11—C12, were found to be 41.2 (4)° and -31.6 (4)° respectively, further highlighting the conformational influence of the cyclopropyl moiety. nih.gov

The internal geometry of the cyclopropyl ring itself was also precisely determined, with C—C bond lengths of 1.491 (3) Å (C11—C12), 1.475 (3) Å (C11—C13), and 1.457 (3) Å (C12—C13), showing minor variations. nih.gov Furthermore, the analysis identified an intramolecular hydrogen bond between the amide proton and a nitrogen atom of the triazole ring. nih.gov The angle between the planes of the 4-chlorophenyl and the 1,2,3-triazole rings is 29.8 (1)°. nih.gov

Below are the detailed crystallographic data for this derivative.

Table 1: Crystal Data and Structure Refinement for N-(4-chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | Data not available in abstract |

| b (Å) | Data not available in abstract |

| c (Å) | Data not available in abstract |

| α (°) | 90 |

| β (°) | Data not available in abstract |

| γ (°) | 90 |

| Volume (ų) | Data not available in abstract |

| Z | Data not available in abstract |

Note: Specific unit cell dimensions (a, b, c, β) and other refinement details were not available in the provided abstract.

Table 2: Selected Bond Lengths of the Cyclopropyl Ring

| Bond | Length (Å) |

| C11—C12 | 1.491 (3) |

| C11—C13 | 1.475 (3) |

| C12—C13 | 1.457 (3) |

Table 3: Selected Torsion and Dihedral Angles

| Angle Description | Atoms Involved | Angle (°) |

| Dihedral angle between 4-methoxyphenyl and 1,2,3-triazole rings | - | 87.77 (7) |

| Torsion Angle | N1—C9—C11—C13 | 41.2 (4) |

| Torsion Angle | N1—C9—C11—C12 | -31.6 (4) |

| Angle between 4-chlorophenyl and 1,2,3-triazole planes | - | 29.8 (1) |

Future Research Directions and Translational Perspectives

Development of Novel Synthetic Methodologies for 2-Cyclopropyl-2-oxoacetaldehyde

The synthesis of this compound remains a key area for research and development. Historically, synthetic routes such as the ozonolysis of cyclopropyl (B3062369) methyl ketone were employed, but these methods often suffered from low yields and the use of hazardous reagents. Future research is geared towards creating more efficient, scalable, and environmentally benign synthetic pathways.

A primary objective is the development of advanced catalytic oxidation strategies. These methods would offer higher atom economy, reduce waste, and provide safer reaction conditions. The advancement from earlier multi-step sequences to newer approaches, such as the oxidation of sulfoxonium ylides with reagents like Oxone in biphasic systems, signifies a step in this direction. The focus will be on discovering novel catalysts that can selectively oxidize precursors with high efficiency and under mild conditions.

Table 1: Comparison of Synthetic Methodologies for this compound

| Methodology | Key Reagents/Precursors | Reported Challenges | Future Research Focus |

|---|---|---|---|

| Ozonolysis | Cyclopropyl methyl ketone, Ozone | Low yields (~37%), over-oxidation, hazardous reagents | Phasing out due to safety and efficiency concerns |

| Oxidation of Ylides | Sulfoxonium ylides, Oxone | Multi-step process, potential for side reactions | Optimization of reaction conditions and substrate scope |

| Catalytic Oxidation | Cyclopropyl-based alcohols or ketones | Catalyst discovery, selectivity control, scalability | Development of novel, reusable, and selective catalysts (e.g., metal- or enzyme-based) |

Expanding the Scope of Derivatization for Enhanced Biological Activity

The this compound scaffold is a valuable starting point for creating new molecules with potential biological activity. The compound's high reactivity, attributed to its α-ketoaldehyde group, allows it to participate in a wide array of chemical transformations, including nucleophilic additions and condensations. This reactivity is a key tool for medicinal chemists looking to synthesize libraries of derivative compounds for biological screening.

Future efforts will concentrate on systematically modifying the core structure to explore structure-activity relationships (SAR). The cyclopropyl group provides a degree of conformational stiffness that can enhance binding affinity to biological targets. By creating a diverse set of derivatives, researchers can probe how changes to the molecule's structure affect its interactions with biomolecules, potentially leading to the discovery of new therapeutic agents.

Table 2: Potential Derivatization Strategies and Their Relevance

| Reaction Type | Target Functional Group | Potential Derivative Class | Biological/Chemical Relevance |

|---|---|---|---|

| Condensation | Aldehyde & Keto groups | Heterocycles (e.g., imidazoles, pyrroles) | Scaffolds for pharmacologically active compounds |

| Nucleophilic Addition | Aldehyde group | Substituted alcohols, hydrazones | Probing interactions with biological nucleophiles |

| Cycloaddition | Keto-aldehyde system | Spirocyclic frameworks | Creation of complex and sterically defined molecules |

Advanced Mechanistic Investigations

While the general reactivity of α-ketoaldehydes is understood, the specific mechanistic nuances of reactions involving this compound are a frontier for investigation. The electronic strain of the cyclopropyl ring can significantly influence reaction pathways and transition states. Future research will increasingly rely on sophisticated computational chemistry to unravel these complexities.

Techniques such as Density Functional Theory (DFT) and ab initio molecular dynamics (AIMD) can be used to model reaction mechanisms at a quantum level. escholarship.org These computational studies provide profound insights into the energetic landscapes of reactions, helping to explain observed selectivity and reactivity. escholarship.org By simulating the dynamic effects of molecular motion on reaction outcomes, researchers can move beyond static models and develop a more accurate understanding of how this compound behaves in chemical and biological systems. escholarship.org

Applications in Materials Science and Specialty Chemicals

The unique structure of this compound makes it a valuable precursor for advanced materials and specialty chemicals. A significant area of future research lies in using it as a building block for functional polymers. For example, it can be a starting point for the synthesis of monomers like 2-cyclopropyl-2-oxazoline.

The subsequent polymerization of this monomer via cationic ring-opening polymerization (CROP) yields poly(2-cyclopropyl-2-oxazoline) (pCPropOx), a polymer with intriguing properties. researchgate.net This material is thermoresponsive, exhibiting a lower critical solution temperature (LCST) close to human body temperature, which makes it a "smart" material for biomedical applications such as drug delivery systems. researchgate.net Research indicates the cyclopropyl substituent accelerates the polymerization process and results in a polymer with a high glass transition temperature (Tg). researchgate.net Future work will likely focus on optimizing these polymers for use as responsive biomaterials and functional coatings.

Table 3: Properties of Poly(2-cyclopropyl-2-oxazoline) for Materials Science

| Property | Value / Description | Potential Application |

|---|---|---|

| Monomer | 2-Cyclopropyl-2-oxazoline | Precursor for functional polymer synthesis |

| Polymer | Poly(2-cyclopropyl-2-oxazoline) (pCPropOx) | Core material for advanced applications researchgate.net |

| Key Feature | Thermoresponsive with LCST near body temperature | "Smart" materials for drug delivery, tissue engineering researchgate.net |

| Glass Transition Temp. (Tg) | 85 °C | Provides thermal stability to the amorphous polymer researchgate.net |

| Unique Property | Water-induced plasticity | Use as a sacrificial or fugitive material in microfabrication researchgate.net |

Integration of Artificial Intelligence and Machine Learning in Compound Research

The future of chemical research, including the study of this compound, will be heavily influenced by artificial intelligence (AI) and machine learning (ML). These computational tools offer the potential to dramatically accelerate the pace of discovery.

ML models can be trained on existing chemical data to predict the properties and biological activities of novel derivatives, thereby guiding synthetic efforts toward the most promising candidates. In the realm of synthesis, AI can optimize reaction conditions by analyzing vast parameter spaces to identify the most efficient pathways. escholarship.org Furthermore, ML can be integrated with quantum chemical simulations to analyze complex reaction mechanisms and identify subtle dynamic effects that govern product selectivity, providing insights that might be missed by traditional analysis. escholarship.org This data-driven approach promises to make the research and development process for compounds like this compound more predictive and efficient.

Q & A

Q. What are the established synthetic routes for 2-cyclopropyl-2-oxoacetaldehyde, and how can purity be optimized?

The compound is synthesized via ozonolysis of cyclopropyl methyl ketone, followed by reductive workup. Key steps include:

- Ozonolysis at −78°C in dichloromethane, with careful control of reaction time to avoid over-oxidation.

- Purification via short-path vacuum distillation (100°C, reduced pressure), yielding ~37% of a mixture containing dioxo and monohydrate forms .

- Purity optimization requires immediate use in downstream reactions due to instability; analytical techniques like H NMR (CDCl) confirm structural integrity but may not resolve all hydrated forms .

Q. How is this compound characterized, and what analytical challenges arise from its hydration states?

Q. What are the primary reactivity patterns of this compound in condensation reactions?

The aldehyde group participates in nucleophilic additions, while the cyclopropane ring influences steric and electronic effects. For example:

- Hydantoin synthesis : Reacts with 1,3-dibenzylurea under chiral phosphoric acid catalysis (10 mol% loading, toluene, 20 h), yielding hydantoins with 92% yield and 62:38 enantiomeric ratio .

- Side reactions : Competing hydrate formation may reduce electrophilicity; anhydrous conditions and activated molecular sieves mitigate this .

Advanced Research Questions

Q. How can enantioselectivity be controlled in this compound-mediated asymmetric syntheses?

- Catalyst design : Chiral phosphoric acids (e.g., TRIP) induce asymmetry via hydrogen-bonding interactions with the aldehyde and urea substrates .

- Solvent effects : Toluene enhances enantioselectivity (vs. polar solvents) by stabilizing transition states .

- Temperature and time : Prolonged reaction times (20 h) at ambient temperature improve conversion without racemization .

Q. What mechanistic insights explain the moderate yield in ozonolysis-based synthesis of this compound?

Q. How do hydration states of this compound influence its reactivity in multicomponent reactions?

- Hydrate dominance : In aqueous or polar solvents, the monohydrate form predominates, reducing electrophilicity and slowing aldehyde-dependent reactions.

- Mitigation strategies :

- Use of anhydrous solvents (e.g., THF, toluene).

- In situ dehydration with molecular sieves or MgSO .

- Impact on kinetics : Hydrate formation increases activation energy for nucleophilic additions, necessitating higher temperatures or catalysts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.